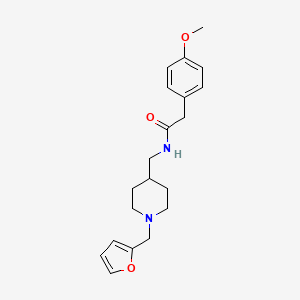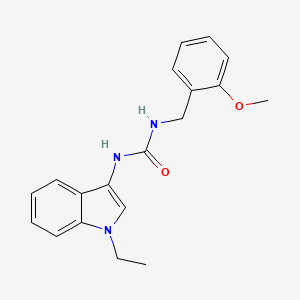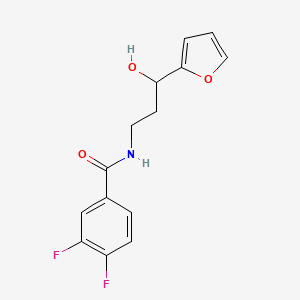![molecular formula C24H18ClN5O2 B2620817 3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-74-1](/img/no-structure.png)
3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
Triazoles have a molecular formula of C2H3N3 and a nitrogenous heterocyclic moiety . The exact molecular structure would depend on the specific substituents attached to the triazole ring.科学的研究の応用
Synthesis and Structural Diversity
Compounds with structures similar to 3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide are synthesized through various chemical reactions that provide a wide array of heterocyclic compounds. For example, the reactions of anthranilamide with isocyanates lead to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds through direct reflux or stirring at room temperature in specific solvents. These synthesis methods highlight the versatility and reactivity of certain functional groups in creating complex heterocyclic structures (J. Chern et al., 1988).
Potential Biological Activities
Quinazoline derivatives, similar to the compound , are often studied for their potential biological activities. For instance, some quinazoline derivatives containing an azole nucleus have been evaluated for their antimicrobial activity. The structural modifications on the quinazoline framework can significantly influence their activity against a range of microorganisms, indicating their potential as therapeutic agents (Muhammet Özyanik et al., 2012). Additionally, triazoloquinazoline adenosine antagonists have been explored for their selectivity towards the human A3 receptor subtype, which is a significant area of research in the development of novel therapeutic agents (Y. C. Kim et al., 1996).
作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an imine intermediate, which is then reacted with 2-aminobenzonitrile to form the triazoloquinazoline ring system. The resulting compound is then subjected to a series of reactions to introduce the carboxamide and oxo groups at the appropriate positions.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-methylbenzylamine", "2-aminobenzonitrile", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "ethanol", "chloroform", "diethyl ether" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with 4-methylbenzylamine in ethanol to form the imine intermediate.", "Step 2: The imine intermediate is then reacted with 2-aminobenzonitrile in the presence of sulfuric acid to form the triazoloquinazoline ring system.", "Step 3: The resulting compound is then treated with acetic anhydride and sodium acetate in chloroform to introduce the carboxamide group at the appropriate position.", "Step 4: The compound is then subjected to a series of oxidation reactions using hydrogen peroxide and sodium hydroxide to introduce the oxo group at the appropriate position.", "Step 5: The final compound is purified using column chromatography with a mixture of chloroform and diethyl ether as the eluent." ] } | |
CAS番号 |
1031623-74-1 |
製品名 |
3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
分子式 |
C24H18ClN5O2 |
分子量 |
443.89 |
IUPAC名 |
3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14-2-4-15(5-3-14)13-26-23(31)17-8-11-19-20(12-17)30-22(27-24(19)32)21(28-29-30)16-6-9-18(25)10-7-16/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)
![3-Propan-2-yl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2620741.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2620744.png)



![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)
![6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2620754.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2620755.png)

![5-{4-[(4-ethylbenzyl)amino]-4-oxobutyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2620757.png)